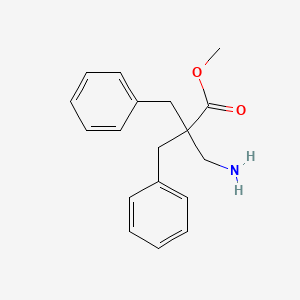

Methyl 3-amino-2,2-dibenzylpropanoate

Description

Methyl 3-amino-2,2-dibenzylpropanoate (CAS: 125469-89-8) is a synthetic organic compound widely utilized as a pharmaceutical intermediate and fine chemical. Its IUPAC name, methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate, reflects its structure: an ester functional group, two benzyl substituents at the C2 position, and an aminomethyl moiety at C3 . Key properties include:

- Molecular formula: C₁₉H₂₁NO₂ (derived from SMILES: COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN) .

- Applications: Intermediate in medicinal chemistry, pesticide/dye synthesis, and metal-catalyzed C–H bond functionalization reactions .

- Analytical characterization: Purity (>99%) is confirmed via LCMS, GCMS, NMR, and HPLC .

The compound’s steric bulk from the benzyl groups and its dual functional groups (ester and amine) make it a versatile building block in organic synthesis.

Properties

IUPAC Name |

methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMGEQFKUATDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,2-dibenzylpropanoate typically involves the reaction of benzylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like 1,4-dioxane at room temperature for about 18 hours . Another method involves the hydrogenation of a nitrile precursor in the presence of a catalyst such as Raney nickel and acetic acid in methanol at 45°C for 120 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dibenzylpropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives or imines.

Reduction: Secondary or tertiary amines.

Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-2,2-dibenzylpropanoate has garnered attention for its potential therapeutic applications. Several studies have investigated its efficacy as a precursor in drug development:

- Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, a study demonstrated that modifications of the dibenzylpropanoate structure could enhance its antitumor properties by improving binding affinity to target proteins involved in cancer progression.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The amino group allows for interactions with neurotransmitter receptors, which could modulate neuronal signaling pathways.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Synthesis of Peptides : The compound can be utilized in peptide synthesis due to its amino group, enabling the formation of peptide bonds with other amino acids or peptide fragments .

- Modification of Existing Compounds : Its structure allows for various chemical modifications, leading to the development of novel compounds with enhanced properties. For instance, researchers have synthesized derivatives with altered lipophilicity and solubility profiles to improve pharmacokinetic characteristics .

Biological Research

The biological activity of this compound has been the focus of numerous studies:

- Mechanism of Action : The compound's mechanism involves interactions with specific biomolecules such as enzymes and receptors. Its amino group can form hydrogen bonds that influence protein conformation and activity .

- Binding Studies : Interaction studies have shown that this compound exhibits varying binding affinities for different biological targets. These studies are critical for understanding its potential therapeutic effects and guiding further drug design efforts .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antitumor Activity of Dibenzyl Derivatives | Investigated the cytotoxic effects on cancer cell lines | Certain derivatives showed significant growth inhibition in vitro |

| Neuroprotective Properties of Amino Esters | Examined effects on neuronal survival | Indicated potential protective effects against oxidative stress |

| Synthesis and Characterization of Novel Peptides | Explored use in peptide synthesis | Successfully incorporated into peptide chains enhancing stability |

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-dibenzylpropanoate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Functional Group and Structural Analogues

Key Differences and Implications

Steric Effects: this compound’s benzyl groups introduce significant steric hindrance, reducing reactivity in crowded reactions compared to less bulky analogues like methyl 3-amino-2,2-difluoropropanoate . In contrast, carbohydrate-based methyl 3-amino-2,3-dideoxyhexopyranosides exhibit rigid conformations stabilized by hydrogen bonds, favoring crystallinity over solution-phase reactivity .

Electronic Effects: The electron-withdrawing fluorine in methyl 3-amino-2,2-difluoropropanoate increases the electrophilicity of its ester group, enhancing nucleophilic acyl substitution compared to the benzyl-substituted compound . Amide-containing compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit reduced ester-like reactivity due to resonance stabilization .

Applications: this compound is primarily used in pharma synthesis, while halogenated derivatives (e.g., difluoro analogues) are tailored for fluorinated APIs .

Research Findings and Data

Stability and Analytical Data

- This compound: Stability under ambient storage is attributed to its non-hygroscopic nature. Purity is maintained via rigorous HPLC/GCMS protocols .

- Methyl 3-amino-2,3-dideoxyhexopyranosides: X-ray studies reveal lattice stabilization via N–H···O and C–H···O interactions, critical for crystallographic applications .

Biological Activity

Methyl 3-amino-2,2-dibenzylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the amino group enhances its interaction with microbial cell walls, potentially disrupting their integrity.

- Anticancer Properties : Research has suggested that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism is thought to involve apoptosis induction through the activation of caspases, which are crucial for programmed cell death.

- Neuroprotective Effects : Some studies have indicated that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Studies :

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 128 µg/mL - Cytotoxicity Assays :

- Neuroprotective Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.